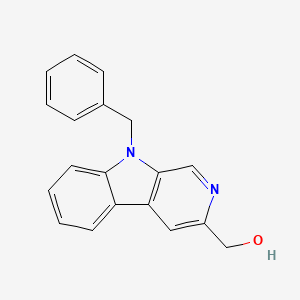

9-Benzyl-3-hydroxymethyl-beta-carboline

Description

Structure

3D Structure

Properties

CAS No. |

799821-65-1 |

|---|---|

Molecular Formula |

C19H16N2O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

(9-benzylpyrido[3,4-b]indol-3-yl)methanol |

InChI |

InChI=1S/C19H16N2O/c22-13-15-10-17-16-8-4-5-9-18(16)21(19(17)11-20-15)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 |

InChI Key |

NRHMOCNUWXEXJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C=NC(=C4)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Benzyl 3 Hydroxymethyl β Carboline and Congeners

Strategies for the Construction of the β-Carboline Core

The synthesis of the β-carboline scaffold, a core structure in many natural alkaloids, is a pivotal area of organic chemistry. ljmu.ac.uknih.govnih.gov Methodologies for constructing this tricyclic system primarily involve the formation of the C-ring (pyridine ring) onto a pre-existing indole (B1671886) structure. ljmu.ac.uk Classical methods such as the Pictet-Spengler and Bischler-Napieralski reactions remain fundamental, while modern advancements have introduced transition metal-catalyzed and one-pot procedures, offering greater efficiency and molecular diversity. ljmu.ac.uknih.gov

Modern Adaptations of the Pictet-Spengler Reaction for β-Carboline Synthesis

The Pictet-Spengler reaction (PSR), discovered in 1911, is a cornerstone for synthesizing tetrahydro-β-carbolines (THBCs) through the condensation of a β-arylethylamine, like tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govmdpi.comwikipedia.orgnih.gov The reaction proceeds via the formation of an iminium ion, which is electrophilic enough to undergo intramolecular cyclization. wikipedia.org Modern adaptations have focused on improving stereoselectivity, reaction conditions, and substrate scope.

Asymmetric Pictet-Spengler reactions have been extensively developed to control the stereochemistry at the C-1 position. The use of chiral auxiliaries or chiral catalysts can induce enantioselectivity. nih.gov For instance, reacting enantiopure tryptophan or its esters leads to the formation of a new chiral center at C-1, with the cis or trans configuration relative to the C-3 carboxyl group being controllable by reaction temperature; lower temperatures favor the kinetically controlled cis product. wikipedia.org The development of chiral Brønsted–Lowry acid catalysts has also enabled asymmetric synthesis. wikipedia.org

Microwave-assisted protocols have been shown to accelerate the reaction, leading to high yields of THBC salts with simplified purification processes. researchgate.net Furthermore, the reaction has been successfully performed in environmentally benign solvents like water, using reagents such as citric acid, which offers a cost-effective and green alternative to traditional acid catalysts like trifluoroacetic acid (TFA). echemcom.com

Table 1: Examples of Modern Pictet-Spengler Reactions

| Tryptamine Derivative | Carbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tryptamine | Various Aldehydes | Citric Acid / H₂O | 1-Substituted-1,2,3,4-tetrahydro-β-carbolines | Good | echemcom.com |

| L-Tryptophan Methyl Ester | Formaldehyde | TFA | (1S,3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid methyl ester | High | nih.gov |

| D-Tryptophan Methyl Ester HCl | Piperonal | TFA | Cialis™ Precursor | 82% (3 steps) | nih.gov |

Application of the Bischler-Napieralski Reaction in β-Carboline Synthesis

The Bischler-Napieralski reaction provides an alternative route to the β-carboline core, typically yielding 3,4-dihydro-β-carbolines (DHBCs) which can be subsequently oxidized to the aromatic β-carboline. ljmu.ac.uktandfonline.com The process involves the acylation of a tryptamine derivative to form a β-arylethylamide, followed by cyclodehydration using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). tandfonline.comorganic-chemistry.orgslideshare.netnrochemistry.com

The reaction mechanism is understood to proceed through an intramolecular electrophilic aromatic substitution. slideshare.netwikipedia.org Depending on the conditions, the key intermediate can be a dichlorophosphoryl imine-ester or a nitrilium ion. nrochemistry.comwikipedia.org The Bischler-Napieralski reaction generally requires more vigorous conditions than the Pictet-Spengler reaction but offers the advantage of producing DHBCs, which are often more readily aromatized than THBCs. tandfonline.com

Modern modifications have aimed at milder reaction conditions. For example, the use of trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine allows for low-temperature amide activation and subsequent cyclodehydration upon warming, providing rapid access to DHBCs. nih.gov One-pot procedures combining Bischler-Napieralski cyclization with other transformations have also been developed, such as the synthesis of 1-substituted THBCs from tryptamine and ketene S,S-acetals using InCl₃ and TFA as co-catalysts. ias.ac.in

Table 2: Reagents and Conditions in Bischler-Napieralski Reactions for β-Carboline Precursors

| Starting Material | Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Acyltryptamines | POCl₃, P₂O₅ | 3,4-Dihydro-β-carbolines | Classical dehydrating agents, often requires heating. | tandfonline.comorganic-chemistry.org |

| N-Acyltryptamines | Tf₂O, 2-Chloropyridine | 3,4-Dihydro-β-carbolines | Mild conditions, low temperature activation. | nih.gov |

Transition Metal-Catalyzed Approaches for β-Carboline Scaffold Formation

In recent years, transition metal catalysis has emerged as a powerful tool for constructing the β-carboline skeleton, offering novel pathways and access to a wider range of substituted derivatives. ljmu.ac.uk Palladium-catalyzed reactions have been particularly prominent. ljmu.ac.uk

One strategy involves the palladium-catalyzed C–H addition of indoles to nitriles, followed by cyclization to form functionalized β-carbolines. ljmu.ac.uk Another approach is the intramolecular Heck coupling, which has been used to synthesize tetracyclic benzo-β-carbolines. ljmu.ac.uk Palladium catalysis has also been employed in the synthesis of 1-vinyltetrahydro-β-carbolines from N-allenyl-tryptamines and aryl iodides; the resulting THBCs can be easily oxidized to the corresponding β-carbolines. ljmu.ac.ukacs.org A one-pot Sonogashira coupling/intramolecular [2+2+2] cyclization, catalyzed by Pd(PPh₃)₄, has been developed to create annulated β-carbolines, forming three new rings in a single operation. nih.gov

Other transition metals have also been utilized. Manganese PNP pincer catalysts have been shown to efficiently catalyze the dehydrogenative coupling of alcohols with tryptamine in an oxidative Pictet-Spengler reaction to form THBCs. chemistryviews.orgresearchgate.net This method avoids the use of potentially unstable aldehydes by generating them in situ from alcohols. chemistryviews.org Ruthenium(II) catalysts have been used in tandem Pictet-Spengler reactions through the amination of alcohols for the one-step synthesis of tetracyclic β-carboline structures. mdpi.com

Table 3: Selected Transition Metal-Catalyzed Syntheses of β-Carbolines and Precursors

| Catalyst System | Reaction Type | Starting Materials | Product | Reference |

|---|---|---|---|---|

| Palladium(0) | Cyclocondensation | N-Allenyl-tryptamines, Aryl iodides | 1-Vinyltetrahydro-β-carbolines | ljmu.ac.ukacs.org |

| Palladium(II) Acetate | C-H Addition/Cyclization | 3-Substituted indoles, Nitriles | Functionalized β-carbolines | ljmu.ac.uk |

| Pd(PPh₃)₄ | Sonogashira/[2+2+2] Cyclization | Dihalogenated indole precursors | Annulated β-carbolines | nih.gov |

| Manganese PNP Pincer Complex | Oxidative Pictet-Spengler | Tryptamine, Alcohols | Tetrahydro-β-carbolines | chemistryviews.org |

One-Pot Synthetic Procedures for Direct β-Carboline Formation

One-pot syntheses that combine the initial cyclization with a subsequent aromatization step provide a highly efficient route directly to fully aromatic β-carbolines, avoiding the isolation of intermediate THBCs or DHBCs. ljmu.ac.uk These procedures often adapt the Pictet-Spengler reaction by including an oxidant in the reaction mixture.

Several methodologies have been developed using this approach. Kulkarni et al. reported a one-pot procedure using a heterogeneous Pd/C/K-10 catalyst under microwave irradiation. ljmu.ac.uk Other methods employ stoichiometric iodine in DMSO, sometimes with hydrogen peroxide as an additional oxidant, to drive the reaction towards the aromatic product. ljmu.ac.uk A biomimetic one-pot synthesis starting from two different amino acids (e.g., tryptophan and another amino acid) has been achieved using I₂ and TFA in DMSO, proceeding through a sequence of decarboxylation, deamination, Pictet-Spengler cyclization, and oxidation. ljmu.ac.uknih.gov

Another facile one-pot method involves the initial Pictet-Spengler reaction between a tryptophan ester and an aldehyde, followed by treatment with trichloroisocyanuric acid (TCCA), which serves as an effective oxidizing agent to afford β-carbolines in excellent yields. tandfonline.com Similarly, CuO nanoparticles have been used to catalyze and oxidize the reaction between tryptophan esters and aromatic aldehydes in a one-step process. jlu.edu.cn

Table 4: Examples of One-Pot Syntheses of β-Carbolines

| Reactants | Catalyst/Oxidant | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Tryptamine, Aldehyde | Pd/C/K-10 | Microwave | Heterogeneous catalysis, short reaction times. | ljmu.ac.uk |

| Tryptamine, Aldehyde | I₂ / DMSO | 90 °C | Metal-free oxidation. | ljmu.ac.uk |

| Tryptophan, Amino Acid | I₂ / TFA / DMSO | Elevated Temp. | Biomimetic, cascade reaction. | ljmu.ac.uknih.gov |

| Tryptophan Methyl Ester, Aldehyde | Trichloroisocyanuric Acid (TCCA) | N/A | Facile aromatization step. | tandfonline.com |

Oxidative Aromatization Techniques for Dihydro- and Tetrahydro-β-Carbolines

The final step in many β-carboline syntheses, particularly those employing the Pictet-Spengler or Bischler-Napieralski reactions, is the dehydrogenation (oxidation) of the resulting THBC or DHBC intermediate to the fully aromatic β-carboline core. ljmu.ac.uk A wide array of reagents and techniques has been developed for this crucial transformation. researchgate.netbeilstein-journals.org

Classical oxidants include potassium permanganate (KMnO₄) and selenium dioxide (SeO₂). tandfonline.combeilstein-journals.org More contemporary methods often utilize milder and more selective reagents. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a highly effective reagent for aromatizing THBCs. ljmu.ac.uktandfonline.com Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and iodobenzene diacetate, are also used for the mild dehydrogenation of THBCs. researchgate.netbeilstein-journals.org

Other notable methods include:

N-Bromosuccinimide (NBS): Can selectively oxidize THBCs to either DHBCs or fully aromatic β-carbolines depending on the stoichiometry and substrate. beilstein-journals.orgnih.gov

Trichloroisocyanuric acid (TCCA): An inexpensive and safe reagent used for decarboxylative/dehydrogenative aromatization of THBCs. nih.gov

Silver-mediated oxidation: Silver carbonate (Ag₂CO₃) provides an extremely mild method for aromatization, tolerating sensitive functional groups. researchgate.net

tert-Butyl hypochlorite: Used in a two-step halogenation/dehydrohalogenation process at low temperatures to achieve dehydrogenation. google.com

The choice of oxidant is critical and depends on the functional groups present in the molecule to avoid unwanted side reactions.

Table 5: Selected Reagents for the Aromatization of β-Carboline Precursors

| Reagent | Precursor | Key Features | Reference |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Tetrahydro-β-carboline | Effective and common reagent. | ljmu.ac.uk |

| Silver Carbonate (Ag₂CO₃) | Tetrahydro-β-carboline | Very mild conditions, tolerates sensitive groups. | researchgate.net |

| N-Bromosuccinimide (NBS) | Tetrahydro-β-carboline | Stoichiometry controls oxidation level (DHBC vs. β-carboline). | beilstein-journals.orgnih.gov |

| 2-Iodoxybenzoic Acid (IBX) | Tetrahydro-β-carboline | Mild, room-temperature aromatization. | researchgate.net |

| Trichloroisocyanuric Acid (TCCA) | Tetrahydro-β-carboline | Inexpensive, safe byproducts. | nih.gov |

Targeted Functionalization and Derivatization Strategies at Key Positions

The diversification of the β-carboline scaffold through targeted functionalization is crucial for exploring its chemical and biological potential. Modern synthetic methods, particularly transition metal-catalyzed C-H bond functionalizations, have enabled the selective introduction of various substituents at positions C1, C3, and C8 of the carboline ring system. nih.gov

Strategies often begin with a saturated hexahydro- or tetrahydro-β-carboline framework, which can enhance reactivity and control site selectivity for subsequent C-H activation and coupling reactions. nih.gov

C1 and C3 Functionalization: Chelation-assisted, palladium-catalyzed oxidative C-H/C-H cross-coupling of a β-carboline-N-oxide can be used to introduce aryl, heteroaryl, or alkenyl groups at the C1 or C3 positions. nih.gov Copper-catalyzed decarboxylative coupling of hexahydro-β-carboline-3-carboxylic acid with heteroarenes or terminal alkynes also provides a route to C1- or C3-substituted derivatives. nih.gov The installation of a vinyl group at the C1 position is often achieved through palladium-catalyzed coupling of 1-chloro-β-carbolines. acs.org

C8 Functionalization: The C8 position can be selectively functionalized via chelation-assisted, palladium-catalyzed C-H arylation of a hexahydro-β-carboline with aryl boron reagents. nih.gov

These advanced methodologies allow for the late-stage diversification of the β-carboline core, providing access to a library of analogues for further investigation. nih.gov

Table 6: Compound Names Mentioned

| Compound Name |

|---|

| 9-Benzyl-3-hydroxymethyl-β-carboline |

| Tetrahydro-β-carboline (THBC) |

| Dihydro-β-carboline (DHBC) |

| β-Carboline |

| Tryptamine |

| Tryptophan |

| Benzo-β-carboline |

| 1-Vinyltetrahydro-β-carboline |

| 1-Chloro-β-carboline |

| Hexahydro-β-carboline-3-carboxylic acid |

Benzylation at the N-9 Position of the β-Carboline Skeleton

The introduction of a benzyl (B1604629) group at the N-9 position of the β-carboline ring is a critical step in the synthesis of the target compound and its analogues. This modification is typically achieved through N-alkylation reactions. A common and effective method involves the use of a strong base to deprotonate the indole nitrogen, followed by the addition of a benzyl halide.

One established protocol involves treating the β-carboline precursor with a base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The resulting anion readily reacts with various substituted benzyl bromides to yield the desired N-9 benzylated product. beilstein-journals.org This methodology provides a practical route to a series of N-9 benzylated β-carbolines. beilstein-journals.orgnih.gov The reaction conditions are generally mild and afford good to excellent yields, making this a reliable strategy for creating derivatives with diverse functionalities on the benzyl moiety.

| β-Carboline Precursor | Reagent | Base/Solvent | Outcome | Reference |

|---|---|---|---|---|

| Indole derivative | Benzyl bromide | Not specified | N-Alkylation | beilstein-journals.org |

| β-Carboline | 1,4-dibromobutane | NaH / DMF | N-9 Alkylation (for dimerization) | analis.com.my |

| 1-methyl-9H-β-carboline-3-carboxylic acid | Benzyl bromide | Not specified | N-9 Benzylation | researchgate.net |

Hydroxymethylation at the C-3 Position of the β-Carboline Ring and Related C-3 Substitutions

Functionalization at the C-3 position is crucial for modulating the biological activity of β-carboline derivatives. The introduction of a hydroxymethyl group (-CH2OH) can be accomplished using advanced catalytic methods that proceed via C-H activation.

A noteworthy approach is the Ruthenium(II)-catalyzed regioselective hydroxymethylation. researchgate.net This method utilizes the chelating power of the tertiary aromatic nitrogen atom in the β-carboline ring to direct the catalyst to the ortho C-H bond, leading to highly specific C-C bond formation. researchgate.net The reaction typically employs paraformaldehyde as the hydroxymethyl source in the presence of a catalyst like [Ru(p-cymene)Cl2]2, along with additives such as zinc bromide (ZnBr2) and sodium acetate (NaOAc). researchgate.net This protocol is valued for its high efficiency, mild reaction conditions, and use of greener solvents like a water-THF mixture under microwave irradiation. researchgate.net

Beyond hydroxymethylation, the C-3 position, often starting from a C-3 carboxyl group, can be modified to introduce other functionalities. For instance, the carboxylic acid can be converted to an acid chloride using thionyl chloride, which is then reacted with various amines to form a diverse library of C-3 amide derivatives. mdpi.com These substitutions are integral to structure-activity relationship studies. mdpi.comnih.gov

| Catalyst | Hydroxymethyl Source | Additives | Solvent/Conditions | Reference |

|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2 | Paraformaldehyde | ZnBr2, NaOAc | H2O:THF (1:1), Microwave | researchgate.net |

Advanced Derivatization at the C-1 Position

The C-1 position of the β-carboline skeleton is a key site for introducing structural diversity, which often leads to significant changes in pharmacological properties. mdpi.comnih.gov While classical methods like the Pictet-Spengler reaction using various aldehydes can install substituents at C-1, more advanced techniques offer greater versatility and control. nih.govsciforum.net

A modern and powerful strategy for C-1 functionalization involves directed metalation followed by cross-coupling. nih.gov This one-pot sequence begins with the deprotonation of the C-1 position on an N-Boc protected norharman using a strong, non-nucleophilic base like the Knochel-Hauser base (TMPMgCl·LiCl). The resulting organomagnesium species undergoes transmetalation with zinc chloride (ZnCl2) to form a more stable organozinc intermediate. This species is then subjected to a Palladium-catalyzed Negishi cross-coupling reaction with a wide range of aryl or heteroaryl bromides, allowing for the rapid diversification of the β-carboline scaffold in moderate to excellent yields. nih.gov

Alternative strategies include the synthesis of C-1 substituted acylhydrazone analogues, where a C-1 substituent is built up through a multi-step sequence starting from tryptamine and a formylbenzoate, followed by aromatization, hydrazide formation, and condensation with various benzaldehydes. mdpi.com

| Methodology | Key Reagents/Catalysts | Type of Substituent Introduced | Reference |

|---|---|---|---|

| Directed Metalation / Negishi Coupling | TMPMgCl·LiCl, ZnCl2, Pd catalyst | Aryl or heteroaryl groups | nih.gov |

| Pictet-Spengler Reaction | L-tryptophan, substituted benzaldehydes | Various substituted aryl groups | nih.gov |

| Multi-step synthesis | Tryptamine, methyl 4-formylbenzoate, hydrazine, benzaldehydes | Acylhydrazone derivatives | mdpi.com |

Synthesis of Bivalent β-Carboline Derivatives

Bivalent compounds, which consist of two β-carboline monomers connected by a linker, represent an important class of derivatives. Dimerization can significantly enhance the biological activity compared to the corresponding monomers. researchgate.net The synthesis of these molecules involves linking two β-carboline units, typically through the N-9 or C-3 positions.

A straightforward method for creating N-9 linked dimers involves a double alkylation reaction. analis.com.my First, the β-carboline core is synthesized, often starting from L-tryptophan via a Pictet-Spengler condensation followed by oxidative aromatization. analis.com.my The resulting β-carboline is then treated with a strong base like NaH in DMF, followed by the addition of a bifunctional linker, such as 1,4-dibromobutane. This initially forms a mono-alkylated intermediate, which then reacts with a second equivalent of the deprotonated β-carboline to furnish the symmetrical bivalent derivative. analis.com.my

Alternatively, dimerization can be achieved by linking the C-3 carboxyl groups of two β-carboline units. rsc.org This strategy involves using linkers with varying lengths, such as spacers with three to ten methylene units, to connect the two monomers via their 3-carboxyl oxygens. rsc.org The choice of linker length and attachment point is a key variable in optimizing the properties of the final bivalent compound. researchgate.netrsc.org

| Linkage Position | Linker Type | Key Reagents | Reference |

|---|---|---|---|

| N-9 | Alkyl chain (e.g., 1,4-dibromobutane) | NaH, DMF | analis.com.my |

| C-3 Carboxyl Oxygen | Methylene spacers (3-10 units) | Not specified | rsc.org |

| C-3 Carboxylic Acid | tris(2-aminoethyl)amine (for biotin conjugation) | Not specified | rawdatalibrary.netresearchgate.net |

Preclinical Pharmacological Investigations of 9 Benzyl 3 Hydroxymethyl β Carboline and Analogous Compounds

Antineoplastic Activity and Cellular Mechanisms

The quest for novel and effective anticancer agents has led to the extensive investigation of various synthetic and natural compounds. Among these, the β-carboline alkaloids and their derivatives have emerged as a promising class of molecules with significant antineoplastic potential. This article focuses on the preclinical pharmacological investigations of 9-Benzyl-3-hydroxymethyl-β-carboline and its analogous compounds, delving into their cytotoxic effects, impact on cellular processes, and the underlying molecular mechanisms of action.

In Vitro Cytotoxicity Profiling Across Diverse Carcinoma Cell Lines

A crucial initial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic activity against a panel of human cancer cell lines. Numerous studies have demonstrated that 9-benzyl-β-carboline derivatives exhibit significant in vitro cytotoxicity across a wide spectrum of carcinomas.

The substitution at the 9-position of the β-carboline core with a benzyl (B1604629) group has been shown to be a key determinant of cytotoxic potency. Research has indicated that the introduction of a benzyl group at this position can enhance the antitumor activities of β-carboline compounds. For instance, a series of novel N-(3-carboxyl-9-benzyl-β-carboline-1-yl)ethylamino acids displayed in vitro cytotoxic IC50 values ranging from 10.95 microM to approximately 400 microM against five human carcinoma cell lines. nih.gov

Further illustrating the impact of the 9-benzyl substitution, another analogue, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid, was found to inhibit the growth of HL-60 (human promyelocytic leukemia) cells with an IC50 value of 4.0 μM. researchgate.net The cytotoxic effects of 9-benzyl substituted β-carbolines have also been observed in other cancer cell lines, including those of the lung, liver, and breast. For example, various 9-benzyl-β-carboline derivatives have shown significant cytotoxic activity against human lung carcinoma (A549), liver carcinoma (Bel-7402), and breast carcinoma (MCF-7) cell lines. researchgate.net

The table below summarizes the cytotoxic activities of several 9-benzyl-β-carboline analogues against various cancer cell lines.

| Compound Name | Cell Line | IC50 (μM) |

| 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid | HL-60 | 4.0 |

| N-(3-carboxyl-9-benzyl-β-carboline-1-yl)ethylamino acid Analogues | Various | 10.95 - ~400 |

| 9-Benzyl-β-carboline Derivative (unspecified) | A549 (Lung) | Data not specified |

| 9-Benzyl-β-carboline Derivative (unspecified) | Bel-7402 (Liver) | Data not specified |

| 9-Benzyl-β-carboline Derivative (unspecified) | MCF-7 (Breast) | Data not specified |

Modulation of Cellular Proliferation and Migration

Beyond direct cytotoxicity, the antineoplastic potential of a compound is also defined by its ability to inhibit key processes in tumor progression, such as cellular proliferation and migration. Several studies have indicated that 9-benzyl-β-carboline derivatives can effectively modulate these critical cellular functions.

The substitution at the 9-position of the β-carboline nucleus with a benzyl group has been identified as a favorable modification for enhancing antitumor activities, which inherently includes the inhibition of cell proliferation. rsc.orgnih.gov For instance, a novel β-carboline derivative, B-9-3, which is a semi-synthetic compound, has demonstrated a potent anti-proliferative effect against human lung, breast, and colorectal carcinoma cell lines. researchgate.netresearchgate.net This compound was also shown to inhibit cancer cell migration in a dose-dependent manner. researchgate.netresearchgate.net

The antiproliferative activity of these compounds is a direct consequence of their cytotoxic effects and their ability to interfere with the cell cycle, leading to a halt in cell division. The inhibition of migration is a crucial aspect of their anticancer profile, as it suggests a potential to prevent metastasis, the process by which cancer spreads to other parts of the body.

While direct studies on 9-Benzyl-3-hydroxymethyl-β-carboline are limited, the consistent findings with analogous 9-benzyl substituted β-carbolines strongly suggest that this compound would also exhibit significant inhibitory effects on both cellular proliferation and migration in various cancer cell types. The benzyl group at the 9-position appears to be a key pharmacophore for these activities.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells and to disrupt the normal progression of the cell cycle. Research into 9-benzyl-β-carboline derivatives has revealed their capacity to trigger these crucial cellular events.

Several studies have demonstrated that β-carboline derivatives can induce apoptosis in various cancer cell lines. For example, 3-benzylamino-β-carboline derivatives have been shown to induce apoptosis in human cervical carcinoma HeLa S-3 cells. nih.govresearchgate.net This apoptotic induction was found to be associated with an arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net

Similarly, β-carboline dimers have been reported to promote apoptosis and cause cell cycle arrest at the S phase in sarcoma cells. This effect was linked to the inhibition of key cell cycle regulatory proteins. Furthermore, a β-carboline copper complex was observed to induce apoptosis and G2/M phase cell cycle arrest in human breast cancer MCF-7 cells. nih.gov

Investigation of Molecular Mechanisms of Action

To fully understand the antineoplastic potential of 9-Benzyl-3-hydroxymethyl-β-carboline and its analogues, it is essential to elucidate their molecular mechanisms of action. Research in this area has primarily focused on their interactions with nucleic acids and their ability to inhibit key enzymes involved in cancer progression.

One of the well-established mechanisms of action for β-carboline alkaloids is their ability to intercalate into DNA. The planar aromatic structure of the β-carboline ring system allows these molecules to insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication, transcription, and repair processes, ultimately leading to cell death.

Studies have shown that introducing a substituent at the 9-position of the β-carboline nucleus can significantly enhance the compound's affinity for DNA. nih.gov This increased binding affinity is often correlated with enhanced cytotoxic activity. Specifically, the synthesis of N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids as DNA intercalating agents has been reported, with their mechanism of intercalation being explored using calf thymus DNA (CT DNA). nih.govresearchgate.net Docking studies of these compounds with oligonucleotides have further supported the intercalation model. nih.govresearchgate.net

The interaction of β-carboline derivatives with DNA is not limited to intercalation. Some studies suggest that these compounds can also bind to the minor groove of the DNA helix. The specific mode of binding is likely influenced by the nature and position of the substituents on the β-carboline core. Furthermore, some β-carboline derivatives have been shown to interact with RNA, although this area is less explored than their DNA interactions. nih.gov The binding of these compounds to nucleic acids is a key aspect of their molecular mechanism, contributing significantly to their antitumor effects.

In addition to their direct interaction with nucleic acids, β-carboline derivatives, including those with a 9-benzyl substitution, have been found to inhibit the activity of several key enzymes that are crucial for cancer cell survival and proliferation. One of the most significant targets is topoisomerase I, an enzyme that plays a critical role in DNA replication and transcription by relaxing supercoiled DNA.

Harmine (B1663883) and its derivatives, which share the β-carboline scaffold, have demonstrated significant inhibitory activity against topoisomerase I. nih.gov It has been observed that the introduction of an appropriate substituent at the 9-position of the β-carboline nucleus enhances the inhibition of topoisomerase I, which correlates with their increased antitumor activity. nih.gov This suggests that the 9-benzyl moiety in 9-Benzyl-3-hydroxymethyl-β-carboline likely contributes to its ability to inhibit this vital enzyme.

Beyond topoisomerase I, other β-carboline derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and prevent the proliferation of cancer cells. While the specific enzyme inhibition profile of 9-Benzyl-3-hydroxymethyl-β-carboline has not been extensively detailed, the known activities of analogous compounds suggest that it likely exerts its anticancer effects through the inhibition of one or more of these critical cellular enzymes.

Enzyme Inhibition Profiles

Topoisomerase I and II Inhibition

Certain β-carboline derivatives have been investigated for their potential to act as antitumor agents through the inhibition of topoisomerase I and II. researchgate.net The mechanism of action for some of these compounds involves intercalation into DNA. researchgate.netmdpi.com This process, where the flat, planar structure of the β-carboline ring system inserts itself between the base pairs of the DNA double helix, can interfere with the function of topoisomerase enzymes. researchgate.netmdpi.com These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and ultimately cell death. researchgate.net

In the pursuit of effective intercalating agents, a series of sixteen novel N-(3-carboxyl-9-benzyl-β-carboline-1-yl)ethylamino acids were synthesized and evaluated. nih.gov Docking studies of these compounds with d(CGATCG)₂ oligonucleotides demonstrated their intercalating capabilities. nih.gov The in vitro cytotoxic assays of these analogues against five human carcinoma cell lines revealed IC₅₀ values ranging from 10.95 µM to approximately 400 µM. nih.gov Furthermore, when tested on an S180 mouse model, eight of these compounds exhibited anti-tumor activity, with four demonstrating potency comparable to the chemotherapy agent cytarabine. nih.gov

Cyclin-Dependent Kinase (CDK) Modulation

β-carboline derivatives have been identified as potent and specific inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. capes.gov.brnih.gov The degree of aromaticity in the tricyclic ring and the specific placement of substituents are crucial for their inhibitory activity. capes.gov.br

Studies have shown that compounds such as harmine are effective inhibitors of CDKs. capes.gov.brnih.gov Research into β-carboline-3-carboxylic acid dimers demonstrated that they can inhibit the expression of CDK2, contributing to their ability to arrest the cell cycle and inhibit tumor proliferation. nih.gov While many β-carbolines inhibit CDK2 and CDK5 to a similar extent, some analogues exhibit selectivity. capes.gov.brnih.gov For instance, 1-(2-chlorophenyl)-β-carboline, 1-(2-fluorophenyl)-β-carboline, and 1-(2-chloro-5-nitrophenyl)-β-carboline have shown selective inhibition against CDK2. capes.gov.br A computational study focused on designing novel β-carboline derivatives with various aryl groups at the C-1 position and a benzyl group at the N-9 position to find better intercalating agents and evaluate their potential as CDK2 inhibitors. mdpi.com

| Compound/Analogue Class | Target CDK | Observed Effect |

| Harmine | CDKs | Potent and specific inhibition capes.gov.brnih.gov |

| β-Carboline-3-carboxylic acid dimers | CDK2 | Inhibition of expression nih.gov |

| 1-(2-chlorophenyl)-β-carboline | CDK2 | Selective inhibition capes.gov.br |

| 1-(2-fluorophenyl)-β-carboline | CDK2 | Selective inhibition capes.gov.br |

| 1-(2-chloro-5-nitrophenyl)-β-carboline | CDK2 | Selective inhibition capes.gov.br |

Polo-like Kinase (PLK) Inhibition

Polo-like kinases (PLKs), particularly PLK1, are crucial for the proper execution of mitotic events and are considered attractive targets for anticancer drugs. nih.govnih.gov Several series of β-carboline derivatives have been identified as new, potent PLK inhibitors. nih.gov

Compounds designated DH281, DH285, and DH287 were found to selectively inhibit the kinase activity of purified PLK1, PLK2, and PLK3 in vitro. nih.gov These compounds demonstrated strong antitumor activity against various cancer cell lines, with IC₅₀ values in the low micromolar range, while being less toxic to non-cancer cells. nih.gov Treatment of HeLa cells with these compounds led to an accumulation of cells in the G₂/M and S phases of the cell cycle, the formation of monopolar spindles, and the induction of apoptosis, all of which are characteristic effects of PLK1 inhibition. nih.gov Another β-carboline derivative, DH166, was also identified as a PLK1 inhibitor that functions in an ATP-competitive manner. nih.gov Similarly, β-carboline-3-carboxylic acid dimers have been shown to inhibit the expression of PLK. nih.gov

| Compound | Target PLK | Key Cellular Effects |

| DH281 | PLK1, PLK2, PLK3 | G₂/M and S phase arrest, apoptosis nih.gov |

| DH285 | PLK1, PLK2, PLK3 | G₂/M and S phase arrest, apoptosis nih.gov |

| DH287 | PLK1, PLK2, PLK3 | G₂/M and S phase arrest, apoptosis nih.gov |

| DH166 | PLK1 | Mitotic arrest, apoptosis nih.gov |

| β-Carboline-3-carboxylic acid dimers | PLK | Inhibition of expression nih.gov |

Haspin Kinase Inhibition

Haspin kinase, a serine/threonine kinase that phosphorylates histone H3, has emerged as a potential therapeutic target in oncology. nih.gov High-throughput screening of a large compound library identified the β-carbolines harmine and harmol (B1672944) as moderately potent inhibitors of haspin kinase. nih.gov

Subsequent structure-activity relationship studies led to the development of more potent and selective analogues. nih.gov For example, the derivative LDN-211898 (compound 42 in the study) was found to be a fairly selective inhibitor, affecting only six kinases, including haspin, out of a larger panel. nih.gov This compound also demonstrated excellent metabolic stability in in vitro tests using mouse liver microsomes. nih.gov The development of such selective β-carboline haspin inhibitors provides valuable molecular probes for studying the cellular functions of this kinase and holds potential for cancer therapy. nih.govnih.gov

| Compound | Haspin Kinase Inhibition (IC₅₀) |

| 9a (analogue) | 0.46 µM nih.gov |

| 9b (analogue) | 0.17 µM nih.gov |

IkappaB Kinase (IKK) Inhibition

The IkappaB kinase (IKK) complex is a critical regulator of the NF-κB signaling pathway, which plays a key role in immune and inflammatory responses. nih.govnih.gov Inhibition of IKK is therefore a significant area of therapeutic interest. nih.gov Research has shown that β-carboline alkaloids can suppress the NF-κB pathway by inhibiting IKK activity. nih.gov

A screening effort identified 5-bromo-6-methoxy-β-carboline as a nonspecific IKK inhibitor. nih.gov This initial finding prompted the optimization of this β-carboline structure, which resulted in a novel class of selective IKK inhibitors with IC₅₀ values in the nanomolar range. nih.govebi.ac.uk One of these analogues was shown to inhibit the phosphorylation of IκBα and the subsequent activation of NF-κB in cellular models. nih.gov This demonstrates that β-carboline derivatives have the capability to suppress the NF-κB signaling pathway through the direct inhibition of IKK activity. nih.gov

Kinesin-like Protein Eg5 Inhibition

The mitotic kinesin Eg5, also known as kinesin spindle protein (KSP), is essential for the formation of the bipolar spindle during mitosis, making it a promising target for anticancer drug development. mdpi.comnih.gov Inhibition of Eg5 disrupts bipolar spindle formation, leading to mitotic arrest and ultimately triggering apoptosis in proliferating cells. mdpi.com

Studies on tetrahydro-β-carboline derivatives have identified them as inhibitors of the Eg5 protein. mdpi.com Structure-activity relationship studies have indicated that substitutions at the C6/C8 positions can enhance antiproliferative activity, while acylation at the N2 position may improve selectivity. mdpi.com Certain lead compounds from this class were found to specifically inhibit the Eg5 protein in HeLa cells, selectively inducing apoptosis in tumor cells without affecting the normal cell cycle. mdpi.com Further experiments confirmed that these compounds could effectively bind to the Eg5 protein and enhance its structural stability. mdpi.com

Monoamine Oxidase (MAO) Inhibition

β-carboline alkaloids are well-documented inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the metabolism of neurotransmitters. frontiersin.orgresearchgate.net This inhibitory activity is linked to the psychoactive properties of plants containing these compounds. frontiersin.orgresearchgate.net

Different β-carbolines exhibit varying degrees of potency and selectivity for the two MAO isoforms. researchgate.net For example, 9-methyl-β-carboline (9-me-BC) showed inhibitory properties with a significantly higher potency for MAO-A compared to MAO-B. nih.govnih.gov The inhibition of MAO is believed to contribute to some of the neuroprotective effects observed with certain β-carboline treatments. nih.govnih.gov Naturally occurring β-carbolines like harmine, harmane, and norharmane are known MAO inhibitors found in various plant materials, including tobacco. mdpi.comfrontiersin.org

| Compound | Target MAO | Inhibition (IC₅₀) |

| 9-methyl-β-carboline | MAO-A | 1 µM nih.govnih.gov |

| 9-methyl-β-carboline | MAO-B | 15.5 µM nih.govnih.gov |

Modulation of Specific Cellular Signaling Pathways (e.g., MAPK pathway)

The anti-inflammatory and cellular effects of β-carboline alkaloids are linked to their ability to modulate key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, which includes kinases such as p38 and ERK1/2, plays a crucial role in transducing extracellular signals into cellular responses like inflammation, proliferation, and survival.

Investigations have revealed that certain β-carboline compounds can exert their anti-inflammatory effects by directly interfering with this pathway. For instance, some β-carboline alkaloids have been observed to inhibit the activation of p38 and ERK1/2 MAP kinases in lipopolysaccharide (LPS)-stimulated cellular models. This inhibition is a key mechanism underlying their ability to suppress the production of inflammatory mediators. However, the precise interactions and the full extent of MAPK/ERK pathway modulation by various β-carboline derivatives remain an active area of investigation, with some studies noting that further research is required to fully elucidate these molecular mechanisms.

P-selectin Inhibition

P-selectin is a cell adhesion molecule found on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes during the inflammatory response, as well as in processes like thrombosis and tumor metastasis. The inhibition of P-selectin is therefore a significant therapeutic strategy for a range of inflammatory and thromboembolic diseases.

A closely related analog of 9-Benzyl-3-hydroxymethyl-β-carboline, N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF), has been identified as a P-selectin inhibitor. acs.org This compound demonstrates the potential of the β-carboline scaffold in developing agents that can block the inflammatory response by targeting cell adhesion processes. acs.org By inhibiting P-selectin, such compounds can effectively disrupt the recruitment of inflammatory cells to sites of injury or disease, representing a key aspect of their pharmacological profile. acs.org

Table 1: P-selectin Inhibition by an Analogous β-Carboline Compound

| Compound | Target | Observed Effect | Therapeutic Implication |

|---|---|---|---|

| N-(3-hydroxymethyl-β-carboline-1-yl-ethyl-2-yl)-l-Phe (HMCEF) | P-selectin | Inhibition of P-selectin function | Potential to block inflammatory response and inhibit thrombosis acs.org |

Anti-inflammatory Effects and Underlying Cellular Pathways

The anti-inflammatory properties of 9-Benzyl-3-hydroxymethyl-β-carboline and its analogs are substantiated by their targeted actions on specific cellular and molecular pathways that drive the inflammatory cascade. These compounds exhibit a distinct profile of activity, selectively modulating the production of inflammatory mediators and the expression of key enzymes involved in their synthesis.

Inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production

Preclinical studies have demonstrated that β-carboline alkaloids possess a notable ability to inhibit the overproduction of nitric oxide (NO) in macrophages stimulated by inflammatory agents like lipopolysaccharide (LPS). glpbio.comptfarm.pl NO is a critical signaling molecule, but its excessive production by inducible nitric oxide synthase (iNOS) contributes significantly to inflammation and tissue damage.

Interestingly, the inhibitory action of many β-carboline-type alkaloids appears to be selective. While they effectively suppress NO production, these compounds have been found to exhibit no obvious inhibitory effect on the production of Prostaglandin E2 (PGE2). ptfarm.plnih.gov PGE2 is another key inflammatory mediator, synthesized via the cyclooxygenase (COX) pathway. This differential activity suggests that the anti-inflammatory mechanism of β-carbolines is not one of broad suppression, but rather a targeted intervention on the iNOS pathway. glpbio.comptfarm.pl

Table 2: Differential Effects of β-Carboline Alkaloids on Inflammatory Mediators

| Mediator | Effect of β-Carboline Alkaloids | Reference |

|---|---|---|

| Nitric Oxide (NO) | Significant inhibition of overproduction | glpbio.comptfarm.pl |

| Prostaglandin E2 (PGE2) | No obvious inhibition observed | ptfarm.plnih.gov |

Regulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

The molecular basis for the selective inhibition of NO production by β-carboline alkaloids lies in their ability to regulate the expression of the enzymes responsible for mediator synthesis. Research has shown that these compounds effectively down-regulate the high expression of inducible nitric oxide synthase (iNOS) at the protein level in LPS-activated macrophages. ptfarm.plnih.gov By reducing the amount of iNOS enzyme, they directly curtail the excessive production of NO.

Table 3: Effects of β-Carboline Alkaloids on Inflammatory Enzyme Expression

| Enzyme | Effect on Expression | Underlying Mechanism | Reference |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Down-regulated | Leads to decreased NO production | ptfarm.plnih.gov |

| Cyclooxygenase-2 (COX-2) | No significant effect | Consistent with lack of PGE2 inhibition | glpbio.comptfarm.pl |

Inhibition of Reactive Oxygen Species Generation (e.g., Superoxide Anion) and Elastase Release

Beyond their effects on NO, the pharmacological profile of β-carbolines includes interactions with other components of the inflammatory response, such as reactive oxygen species (ROS) and proteolytic enzymes. Some studies have indicated that certain β-carboline derivatives possess antioxidant properties and can counteract oxidative stress. However, this effect may be structure-dependent, as other derivatives have been observed to have pro-oxidant properties in different contexts, highlighting the complexity of their interaction with cellular redox systems. ptfarm.pl

Furthermore, the β-carboline structural framework has been utilized in the design of enzyme inhibitors. Specifically, compounds containing a β-carbolinone core have been synthesized and investigated as non-peptidic inhibitors of human leukocyte elastase. Elastase is a potent serine protease released by neutrophils at sites of inflammation that can degrade extracellular matrix components, contributing to tissue damage. The development of β-carbolinone-based elastase inhibitors points to another potential anti-inflammatory mechanism for this class of compounds.

Neuropharmacological Activities

The interaction of β-carboline derivatives with central nervous system targets has been a primary area of investigation, revealing significant effects on key receptor and enzyme systems.

The β-carboline skeleton is well-established as a high-affinity ligand for the benzodiazepine (B76468) (BDZ) binding site on the GABA-A receptor complex. nih.gov Depending on the specific substitutions on the tricyclic ring, these compounds can elicit a spectrum of pharmacological responses, acting as agonists, antagonists, or inverse agonists. nih.gov Agonists enhance the effect of GABA, leading to sedative and anxiolytic effects, similar to classical benzodiazepines. Conversely, inverse agonists produce effects opposite to agonists, such as anxiogenic and convulsant activities, by reducing the effect of GABA. Antagonists bind to the receptor but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.

While specific binding affinity data (such as Ki or IC50 values) for 9-Benzyl-3-hydroxymethyl-β-carboline at the benzodiazepine receptor are not prominently detailed in the available scientific literature, studies on analogous compounds underscore the importance of the substitution pattern. For instance, various 3-substituted β-carbolines have demonstrated high affinities for the BDZ receptor, with IC50 values in the nanomolar range. nih.gov Furthermore, research on other substituted β-carbolines, such as 6-benzylamino-β-carboline-3-carboxylic acid methyl ester, has identified high-affinity antagonists (IC50 = 10 nM), indicating that the presence of a benzyl group is compatible with potent receptor interaction. researchgate.net The specific functional role of 9-Benzyl-3-hydroxymethyl-β-carboline as an agonist or inverse agonist requires direct experimental evaluation.

Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters. β-carboline alkaloids have been identified as a significant class of MAO-A inhibitors. The inhibition of MAO-A increases the levels of neurotransmitters like serotonin (B10506) and norepinephrine, a mechanism utilized in the treatment of depression and anxiety.

Preclinical studies on 9-methyl-β-carboline, a close structural analogue of the titular compound, have quantified its inhibitory effects on both MAO isoforms. These investigations revealed that 9-methyl-β-carboline is a potent inhibitor of MAO-A with a moderate degree of selectivity over MAO-B. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) for MAO-A was found to be 1 µM, whereas the IC50 for MAO-B was 15.5 µM, indicating a 15.5-fold selectivity for the MAO-A isoform. researchgate.netnih.gov This profile suggests that N9-substituted β-carbolines may have potential as modulators of the monoaminergic system.

Table 1: MAO Inhibitory Activity of an Analogous Compound (9-methyl-β-carboline)

| Enzyme | IC50 Value | Selectivity (MAO-B/MAO-A) |

|---|---|---|

| MAO-A | 1 µM | 15.5 |

| MAO-B | 15.5 µM |

Data sourced from studies on the analogue 9-methyl-β-carboline. researchgate.netnih.gov

Other Investigated Biological Activities

Beyond their neuropharmacological profile, β-carboline derivatives have been explored for a range of other biological effects, including antimicrobial, antiviral, and antiparasitic activities.

The β-carboline scaffold has been shown to possess activity against various microbial pathogens. Studies have demonstrated that certain derivatives are effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is thought to involve the disruption of bacterial cell membranes.

The influence of substitutions on antimicrobial potency is significant. Research on a series of 3-methyl-β-carboline derivatives indicated that the addition of a benzyl group at the N-9 position could potentially reduce antibacterial activity compared to other substituents. researchgate.net Conversely, other modifications, such as N2-benzylation in dimeric β-carbolines, have been found to substantially enhance the antimicrobial effect against Staphylococcus aureus, yielding potent compounds with Minimum Inhibitory Concentrations (MICs) in the low micromolar range (0.01-0.05 μmol/mL). acs.org Specific MIC values for 9-Benzyl-3-hydroxymethyl-β-carboline against a panel of microorganisms are not yet widely reported.

The antiviral potential of β-carboline alkaloids has been documented against a broad spectrum of both DNA and RNA viruses. acs.org These compounds have been shown to interfere with various stages of the viral life cycle.

While specific data for 9-Benzyl-3-hydroxymethyl-β-carboline is limited, research on analogous structures provides insight into their potential. For instance, 1-formyl-β-carboline derivatives have been identified as potent inhibitors of the Newcastle disease virus (NDV), with IC50 values below 10 μM. Another analogue, 9-butyl-harmol, demonstrated broad-spectrum antiviral activity against several RNA viruses, including Paramyxoviruses and Influenza A Virus (AIV), with potent IC50 values. acs.org These findings highlight the promise of the N9-substituted β-carboline scaffold for the development of novel antiviral agents.

Table 2: Antiviral Activity of Analogous β-Carboline Compounds

| Compound | Virus | IC50 Value |

|---|---|---|

| 1-Formyl-β-carboline derivatives | Newcastle Disease Virus (NDV) | < 10 µM |

| 9-Butyl-harmol | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | 0.81 µM |

| 9-Butyl-harmol | Vesicular Stomatitis Virus (VSV) | 0.53 µM |

| 9-Butyl-harmol | Influenza A Virus (AIV) | 0.44 µM |

Data sourced from studies on analogous β-carboline derivatives. acs.org

The emergence of drug-resistant parasitic strains, particularly the malaria parasite Plasmodium falciparum, necessitates the discovery of new therapeutic agents. The β-carboline framework is an important scaffold in the search for novel antimalarials. Various derivatives have shown significant in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum.

For example, a semi-synthetic tetrahydro-β-carboline derivative demonstrated potent activity, inhibiting both 3D7 (chloroquine-sensitive) and RKL-9 (chloroquine-resistant) strains of P. falciparum with an IC50 value of less than 1 µg/mL. Other series of 1-phenyl-substituted-β-carbolines have also displayed significant antimalarial effects against the multidrug-resistant W2 strain, with IC50 values ranging from 0.7 to 1.7 µM. These results underscore the potential of the β-carboline core structure, including derivatives with substitutions at the N-9 position, as a foundation for the development of new antiparasitic drugs.

Table 3: Antiplasmodial Activity of Analogous β-Carboline Compounds against P. falciparum

| Compound/Derivative Class | P. falciparum Strain(s) | IC50 Value |

|---|---|---|

| (1R,3S)-methyl 1-(benzo[d] nih.govdioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | 3D7 & RKL-9 | < 1 µg/mL |

| 1-Phenyl-substituted-β-carbolines | W2 (multidrug-resistant) | 0.7 - 1.7 µM |

Data sourced from studies on analogous β-carboline derivatives.

Structure Activity Relationship Sar Studies and Advanced Computational Approaches

Elucidation of Key Structural Requirements for Diverse Biological Activities

SAR studies have revealed that modifications at various positions of the β-carboline skeleton—primarily C-1, C-3, and N-9—can significantly influence the pharmacological profile of these molecules. mdpi.comnih.gov The planarity of the aromatic β-carboline structure is a crucial feature, facilitating mechanisms like DNA intercalation, which is a key aspect of their antitumor activity. nih.gov

The indole (B1671886) nitrogen at position 9 (N-9) is a critical site for substitution, and modifications here profoundly affect the molecule's biological properties.

Enhanced Antitumor Activity : Research has consistently shown that introducing short alkyl or benzyl (B1604629) substituents at the N-9 position can significantly enhance antitumor activities. nih.gov The presence of the benzyl group in 9-Benzyl-3-hydroxymethyl-β-carboline is therefore a key structural feature contributing to its potential cytotoxic effects.

Role in Cytotoxicity : SAR studies on harmine (B1663883) derivatives confirmed that a short alkyl or aryl substitution at N-9 might increase cytotoxicity, whereas a long alkyl chain could reduce it. researchgate.net This suggests that the size and nature of the substituent are determining factors for potency.

Quaternization Effects : Methylation leading to the quaternization of the β-carboline moiety has been shown to reduce toxicity while retaining some biological efficacy, indicating that modifications at the ring nitrogens can fine-tune the therapeutic index. nih.gov

The table below summarizes the influence of various N-9 substituents on the biological activity of the β-carboline scaffold.

| N-9 Substituent | General Effect on Activity | Reference |

| Benzyl | Significantly increases antitumor activity. | nih.gov |

| Short Alkyl (e.g., n-Butyl) | Increases antitumor activity and cytotoxicity. | nih.govresearchgate.net |

| Long Alkyl | May reduce antitumor activity. | researchgate.net |

| Methyl (leading to quaternization) | Reduces toxicity while retaining some activity. | nih.gov |

The C-3 position of the pyridine (B92270) ring is another pivotal point for structural modification that modulates both efficacy and safety.

Toxicity Reduction : The introduction of an ethoxycarbonyl or a carboxyl group at the C-3 position has been demonstrated to dramatically reduce the acute toxicity and neurotoxicity of β-carboline derivatives. nih.gov The hydroxymethyl group in 9-Benzyl-3-hydroxymethyl-β-carboline, being a reduction product of a carboxyl or ester function, is structurally related and is anticipated to influence the molecule's safety profile. nih.gov

Enhancement of Antitumor Activity : Appropriate substituents at the C-3 position are known to enhance the antitumor activity of β-carboline compounds. nih.gov The antifungal activity of β-carbolines has also been shown to change when the C-3 position is substituted. mdpi.com

Synthetic Accessibility : The C-3 position is a common site for derivatization. Synthetic routes often involve the creation of a C-3 carboxylate, which can then be converted to amides or reduced to alcohols (hydroxymethyl group), providing a versatile handle for creating diverse analogues. mdpi.comnih.gov

The following table outlines the effects of different functional groups at the C-3 position.

| C-3 Substituent | General Effect on Activity/Properties | Reference |

| Carboxyl / Ethoxycarbonyl | Dramatically reduces acute toxicity and neurotoxicity. | nih.gov |

| Hydroxymethyl | Influences safety profile; serves as a key synthetic intermediate. | nih.gov |

| Substituted Amide | Modulates antifungal and herbicidal activity. | mdpi.com |

| Various Functional Groups | Can enhance overall antitumor activity. | nih.gov |

The C-1 position is frequently modified to explore new biological activities and enhance potency. Introducing substituents at C-1 can alter the steric and electronic properties of the entire molecule.

Modulation of Antifungal Activity : For antifungal applications, SAR studies revealed that β-carboline analogues with a halogenated group at the C-1 position exhibited more promising activity than those with electron-donating groups. mdpi.com

Antitumor Pharmacophore : In 3D-QSAR studies, the C-1 position was identified as a key part of the antitumor pharmacophore, indicating its importance in the interaction with biological targets. nih.gov

Synthetic Diversification : The C-1 position is amenable to functionalization through modern synthetic methods, such as directed metalation and cross-coupling reactions, allowing for the rapid introduction of a wide variety of aryl or heteroaryl groups to create diverse chemical libraries. nih.gov

Substitutions on the benzene (B151609) ring (A-ring) of the β-carboline scaffold, particularly at the C-6 and C-7 positions, also play a role in modulating biological activity.

Influence on Cytotoxicity : Structure-activity relationship analyses have revealed that the incorporation of various substituents at positions like C-6 and C-7 can lead to the development of more active and less toxic derivatives. researchgate.net

Antitumor Activity : For certain β-carboline derivatives, the presence of a methoxyl group at C-7, combined with a methyl substitution at C-1, resulted in more potent compounds compared to analogues without these features. researchgate.net This highlights the synergistic effect of substitutions at multiple positions.

Binding Affinity : In studies of 1-aryl-β-carbolines, a 6-methoxy substituent on the core scaffold was shown to be strongly preferred for binding to certain neuropharmacological targets. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method provides valuable insights for designing new, more potent molecules.

Two-dimensional QSAR (2D-QSAR) studies have been successfully applied to β-carboline derivatives to understand the structural requirements for their antitumor activity. benthamdirect.comresearchgate.net

Predictive Models : Researchers have developed statistically significant 2D-QSAR models for β-carboline derivatives. For instance, one study yielded a model with a squared correlation coefficient (r²) of 0.802 and a cross-validated squared correlation coefficient of 0.724, indicating good predictive ability. benthamdirect.comresearchgate.net

Key Descriptors : These QSAR studies have identified specific physicochemical descriptors that contribute positively to biological activity. In one analysis, the hydrogen count (related to groups like -NH2, -SH) and the SaaaCE index (related to the presence of thiadiazole or oxadiazole groups) were found to be important for anticancer activity. mdpi.com Such findings guide the rational design of new derivatives by suggesting which functional groups and structural properties are likely to enhance potency.

3D-QSAR Analysis for Pharmacophore Identification

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in identifying the key structural features (pharmacophores) of a series of compounds that are essential for their biological activity. While direct 3D-QSAR studies on 9-benzyl-3-hydroxymethyl-beta-carboline are not extensively documented, research on closely related 9-benzyl-beta-carboline derivatives offers valuable insights.

A study on a series of N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids, which share the core 9-benzyl-beta-carboline scaffold, utilized 3D-QSAR analysis to quantitatively describe the relationship between their structure and in vivo anti-tumor activity. nih.gov This analysis helps in understanding how different substituents on the beta-carboline ring system influence the compound's efficacy. For these derivatives, the 3D-QSAR models indicated that the spatial arrangement of bulky, hydrophobic, and hydrogen-bonding groups is critical for their anti-tumor action. nih.gov

In a broader context of beta-carboline derivatives, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. For a set of 47 beta-carbolines, these models revealed that the antitumor pharmacophore is marked by specific structural attributes at positions C1, N2, C3, C7, and N9 of the beta-carboline ring. nih.gov The benzyl group at the N9 position, as seen in this compound, is a recurring feature in many potent analogs, suggesting its importance in the pharmacophore. The predictive power of these models, indicated by high correlation coefficients (r²) and cross-validation coefficients (q²), validates their utility in guiding the design of new, more potent derivatives. nih.gov

Table 1: Key Pharmacophoric Features of Beta-Carboline Derivatives Identified through 3D-QSAR

| Position | Favorable Structural Feature | Implied Contribution to Activity |

| C1 | Varied substituents | Modulation of steric and electronic properties for target interaction. |

| N2 | Benzylated derivatives | Enhanced potency, likely through additional binding interactions. |

| C3 | Carboxyl or hydroxymethyl groups | Potential for hydrogen bonding and influencing solubility. |

| C7 | Substituents | Can influence electronic distribution and binding affinity. |

| N9 | Benzyl group | Crucial for hydrophobic interactions within the target's binding pocket. |

Molecular Docking and Ligand-Target Binding Mechanism Investigations

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a target molecule, such as an enzyme or a receptor. These studies provide a detailed view of the binding interactions at the atomic level.

Computational Studies of Ligand-Enzyme and Ligand-Receptor Interactions

Molecular docking studies on various 9-benzyl-beta-carboline derivatives have shed light on their potential mechanisms of action by identifying key interactions with various biological targets. For instance, a series of novel beta-carboline derivatives with a benzyl group at the N9 position were evaluated in silico for their anticancer activity, with docking studies performed against the cyclin-dependent kinase 2 (CDK2) inhibitor protein (PDB ID: 1PYE). mdpi.comsciforum.net The results indicated that these compounds exhibit binding modes and scores similar to those of co-crystallized ligands, suggesting their potential as anticancer agents. mdpi.comsciforum.net

In one such study, a derivative, methyl 9-(2,4-dichlorobenzyl)-1-(p-tolyl)-9H-pyrido[3,4-b]indole-3-carboxylate, demonstrated a strong binding energy of -11.9975 kcal/mol. mdpi.comsciforum.net The docking analysis revealed crucial hydrogen bond interactions with amino acid residues such as ASP145, ASP86, PHE82, ILE10, and LEU83. mdpi.comsciforum.net The benzyl group, in this case, was involved in a hydrogen bond with LEU83. mdpi.comsciforum.net

Another study on 5-(9-benzyl-1-methyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives showed good docking results with the protein kinase inhibitor complex (PDB ID: 1aq1), with binding energies up to -11.8675 kcal/mol. qeios.comqeios.com These findings highlight the significance of the 9-benzyl moiety in anchoring the ligand within the active site of these enzymes. The hydroxymethyl group at the C3 position of this compound would be expected to form additional hydrogen bonds, potentially enhancing binding affinity.

Furthermore, docking studies of beta-carboline derivatives containing an imidazolium (B1220033) moiety with the VEGFR-2 receptor have shown good fitting, with docking scores as favorable as -11.31 kcal/mol. nih.gov The binding was characterized by hydrophobic interactions between the beta-carboline core and a hydrophobic pocket lined with residues like Asp814, Leu889, and Ile1044. nih.gov

Elucidation of DNA Intercalation and Groove Binding Modes

The planar, aromatic structure of the beta-carboline ring system makes it a prime candidate for interaction with DNA, either through intercalation between base pairs or by binding to the minor or major grooves. The anticancer activity of many beta-carboline derivatives is linked to their ability to interact with DNA and inhibit enzymes like topoisomerases. mdpi.comnih.govresearchgate.net

Computational docking studies have been employed to visualize and understand these interactions. For a series of N-(3-carboxyl-9-benzyl-beta-carboline-1-yl)ethylamino acids, docking onto a d(CGATCG)₂ oligonucleotide demonstrated their ability to intercalate into the DNA double helix. nih.gov This intercalation is a key aspect of their proposed mechanism of anti-tumor action. The introduction of a substituent at the N9 position of the beta-carboline nucleus has been shown to enhance the affinity of the drug for DNA. researchgate.net This is often a critical factor for their topoisomerase I inhibition effects. researchgate.net The benzyl group at the N9 position in this compound likely contributes to favorable stacking interactions with the DNA base pairs.

Metadynamic Calculations and Binding Free Energy Predictions

Metadynamics is an advanced computational technique used to explore the free energy surface of a system and calculate the binding free energy of a ligand to its target. This method provides a more dynamic and accurate picture of the binding process compared to traditional molecular docking.

Application of Advanced In Silico Methodologies for Rational Drug Design and Lead Optimization

The insights gained from 3D-QSAR, molecular docking, and other in silico techniques are invaluable for the rational design of new drugs and the optimization of lead compounds. By understanding the key structural features required for activity and the specific interactions with biological targets, medicinal chemists can design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties.

For example, the pharmacophore models derived from 3D-QSAR studies can be used as templates for virtual screening of compound libraries to identify new potential hits. frontiersin.orgscienceopen.compharmacophorejournal.com Molecular docking can then be used to prioritize these hits based on their predicted binding affinity and interaction patterns. This integrated in silico approach accelerates the drug discovery process and reduces the need for extensive and costly experimental screening.

Future Directions in 9 Benzyl 3 Hydroxymethyl β Carboline Research

Exploration of Novel and Greener Synthetic Pathways

The synthesis of β-carboline derivatives is a cornerstone of their development. The Pictet-Spengler reaction has traditionally been a fundamental method for constructing the β-carboline core, often starting from L-tryptophan or tryptamine (B22526) and reacting with various aldehydes. nih.govnih.gov However, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies.

Key areas of exploration include:

Catalyst Innovation: The use of novel catalysts, such as the pyridyl-phosphine ruthenium(II) catalyst for tandem Pictet–Spengler reactions, can enable one-step synthesis of complex tetracyclic structures. mdpi.com This approach simplifies the synthetic process, potentially increasing yields and reducing waste.

Microwave-Assisted Synthesis: The application of microwave irradiation in key steps, like the Pictet-Spengler reaction, can significantly reduce reaction times and improve efficiency compared to conventional heating methods. nih.gov

Diversity-Oriented Synthesis: Developing alternative synthetic routes using different starting materials, such as various amino acids, can lead to a wider diversity of β-carboline scaffolds. mdpi.com This allows for the creation of extensive molecule libraries for screening and development.

Green Chemistry Principles: Future synthetic pathways will increasingly incorporate principles of green chemistry. This includes using less hazardous solvents, reducing the number of synthetic steps (e.g., through one-pot or tandem reactions), and improving atom economy to minimize environmental impact.

| Synthetic Approach | Key Features | Potential Advantages |

| Novel Catalysis | Use of advanced catalysts (e.g., Ru-based) for tandem reactions. mdpi.com | One-step synthesis, improved efficiency, access to complex structures. mdpi.com |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. nih.gov | Reduced reaction times, potentially higher yields. nih.gov |

| Diversity-Oriented Synthesis | Employing varied starting materials and reaction pathways. mdpi.com | Creation of large, diverse libraries of analogs for screening. |

| Greener Methodologies | Focus on reducing waste, hazardous substances, and energy consumption. | Increased sustainability, lower environmental impact, improved safety. |

Development of Advanced Preclinical Evaluation Models for Specific Diseases

To accurately assess the therapeutic potential of 9-Benzyl-3-hydroxymethyl-β-carboline and its analogs, robust and disease-relevant preclinical models are essential. While initial studies have utilized models like the S180 mouse sarcoma model nih.govnih.gov and various human cancer cell lines nih.govmdpi.com, the future lies in developing more sophisticated and predictive systems.

Future advancements in preclinical models will likely involve:

Organoid and 3D Cell Cultures: Moving beyond traditional 2D cell culture to 3D models, such as tumor spheroids or patient-derived organoids, can better mimic the complex microenvironment of a tumor, providing more accurate predictions of a compound's efficacy.

Specialized In Vivo Models: For specific disease indications, tailored animal models are crucial. For instance, in antimalarial research, the use of experimental cerebral malaria (ECM) models in mice has been vital for evaluating the ability of β-carbolines to protect against severe disease manifestations. nih.gov Similarly, models for thrombosis and inflammation, such as mouse ear edema models, are used to test specific biological activities. nih.gov

Humanized Animal Models: The development of animal models with engrafted human tissues or immune systems can provide more relevant data on efficacy and metabolism, bridging the gap between animal studies and human physiology.

Ex Vivo Assays: The use of assays like the chicken chorioallantoantoic membrane (CAM) assay can provide rapid and effective evaluation of specific processes like angiogenesis, a key factor in cancer progression. nih.gov

Integration of Multi-Omics Data in Mechanistic Studies for Comprehensive Understanding

Understanding the precise molecular mechanisms by which 9-Benzyl-3-hydroxymethyl-β-carboline exerts its effects is paramount for its optimization and clinical translation. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers an unbiased and comprehensive approach to unraveling these complex biological interactions. nih.govembopress.org

Methodologies like COSMOS (Causal Oriented Search of Multi-Omics Space) provide a framework for integrating phosphoproteomics, transcriptomics, and metabolomics data with extensive prior knowledge of cellular networks. nih.govembopress.org This approach can:

Generate Mechanistic Hypotheses: By analyzing changes across multiple molecular layers simultaneously, researchers can formulate detailed hypotheses about how a compound affects signaling pathways, gene regulation, and metabolic processes. nih.govbiorxiv.org

Identify Novel Targets: Multi-omics integration can uncover previously unknown molecular targets or pathways affected by β-carboline treatment, opening new avenues for therapeutic applications. embopress.org

Understand Crosstalk: This approach is particularly powerful for elucidating the complex crosstalk between different cellular processes, such as the interplay between signaling and metabolism in cancer cells. embopress.org

While these advanced computational methods are not yet widely applied in β-carboline research, their adoption represents a critical future direction for moving beyond single-target-based analyses to a more holistic, systems-level understanding of the compound's activity. nih.gov

Rational Design of Next-Generation β-Carboline Analogs with Enhanced Efficacy and Selectivity

The planar tricyclic core of β-carboline is a versatile scaffold that allows for chemical modification at several positions to modulate its biological activity. mdpi.com Rational drug design, informed by structure-activity relationship (SAR) studies and computational modeling, is key to developing next-generation analogs with improved potency and target selectivity.

Key strategies in this area include:

Structural Modification: Research has shown that substitutions at the C1, C3, and N9 positions of the β-carboline ring are critical for its activity. nih.govnih.gov For example, introducing various heterocyclic moieties like oxadiazole at the C3 position or different aryl groups at the C1 position can significantly enhance antitumor properties. nih.govmdpi.comresearchgate.net

Computational Approaches: 3D Quantitative Structure-Activity Relationship (3D-QSAR) analysis and molecular docking studies are powerful tools for predicting how structural modifications will affect a compound's binding to its target, such as DNA intercalation or enzyme inhibition. nih.gov This allows for the in silico screening of potential analogs before undertaking costly and time-consuming synthesis.

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the β-carboline scaffold with other pharmacologically active fragments. mdpi.com This molecular hybridization can lead to compounds with novel mechanisms of action or improved physicochemical properties.

| Position | Type of Modification | Impact on Activity |

| C1 | Introduction of aryl groups or amino side chains. nih.govresearchgate.net | Can significantly influence binding to specific receptors and cytotoxic activity. nih.govresearchgate.net |

| C3 | Addition of carboxyl groups or nitrogen-containing heterocycles (e.g., oxadiazole). nih.govmdpi.com | Shown to enhance antitumor activity and influence DNA intercalation. nih.govmdpi.com |

| N9 | Substitution with groups like benzyl (B1604629). nih.govnih.gov | Plays a vital role in modulating antitumor activities and target interaction. nih.gov |

Investigations into Structure-Bioavailability Relationships and In Vivo Efficacy Studies (excluding clinical trial data)

A potent compound is only therapeutically useful if it can reach its target in the body in sufficient concentrations. Therefore, a major focus of future research will be on understanding and optimizing the pharmacokinetic properties of 9-Benzyl-3-hydroxymethyl-β-carboline and its analogs. This involves detailed investigations into the relationship between a molecule's structure and its absorption, distribution, metabolism, and excretion (ADME) profile.

Future research in this domain will concentrate on:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how different chemical modifications affect not only the biological activity but also the bioavailability of β-carboline derivatives. nih.gov

In Silico and In Vitro ADME Prediction: Early-stage prediction of pharmacokinetic properties using computational models and in vitro assays (e.g., cell permeability, metabolic stability) can help prioritize which analogs are most promising for further in vivo testing. nih.gov

Improving Physicochemical Properties: A significant challenge for many β-carboline derivatives is poor water solubility. mdpi.com Future design strategies will aim to introduce functional groups that improve solubility and other physicochemical properties to enhance oral bioavailability, without compromising efficacy.

Detailed In Vivo Efficacy Studies: Beyond initial tumor growth inhibition studies, more detailed in vivo experiments in relevant animal models are needed. These studies will aim to correlate the administered dose with plasma and tissue concentrations and the observed therapeutic effect, providing a clearer picture of the compound's pharmacokinetic/pharmacodynamic (PK/PD) relationship.